molecular formula C15H10ClF2N5O B2846536 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 1005292-79-4

3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2846536
M. Wt: 349.73
InChI Key: NQVUTHYBJFKEJS-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a chemical compound that has gained attention in the scientific research field due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Antipathogenic Activity

One application involves the synthesis of acylthioureas, including compounds with similar structures to 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, and their evaluation for antipathogenic activities. These derivatives demonstrate significant activity against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Colorimetric Sensing of Fluoride Anions

Another research application is in the field of chemical sensing, where derivatives of 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide have been synthesized and studied for their colorimetric sensing properties. Specifically, these compounds exhibit a significant color change in the presence of fluoride anions, which could be utilized in the development of fluoride sensors (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Anticancer Activity

Additionally, the synthesis of benzamide derivatives with thiadiazole scaffolds, akin to 3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, has been explored for their potential anticancer activity. These compounds have been tested against various human cancer cell lines, showing promising results that indicate their potential as anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

properties

IUPAC Name

3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVUTHYBJFKEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

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